molecular formula C12H11FN2O2 B1502200 Ethyl 2-cyano-3-[(2-fluorophenyl)amino]prop-2-enoate CAS No. 934070-55-0

Ethyl 2-cyano-3-[(2-fluorophenyl)amino]prop-2-enoate

Cat. No.: B1502200
CAS No.: 934070-55-0
M. Wt: 234.23 g/mol
InChI Key: GUXJSHDCEAORRS-CMDGGOBGSA-N
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Description

Ethyl 2-cyano-3-[(2-fluorophenyl)amino]prop-2-enoate is a chemical compound with the molecular formula C12H11FN2O2 and a molecular weight of 234.23 . It is used for research purposes .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl (2E)-2-cyano-3-(2-fluoroanilino)-2-propenoate . The InChI code is 1S/C12H11FN2O2/c1-2-17-12(16)9(7-14)8-15-11-6-4-3-5-10(11)13/h3-6,8,15H,2H2,1H3/b9-8+ .


Physical and Chemical Properties Analysis

This compound is a solid substance . It should be stored at room temperature .

Scientific Research Applications

Crystal Packing and Interactions

Ethyl 2-cyano-3-[(2-fluorophenyl)amino]prop-2-enoate has been studied for its unique crystal packing and interactions. In a study, this compound utilized rare N⋯π and O⋯π interactions and hydrogen bonds forming a zigzag double-ribbon and a 1-D double-column structure (Zhang, Wu, & Zhang, 2011). Another research found an unusual C⋯π interaction of non-hydrogen bond type in its structure, highlighting its scarcity and uniqueness (Zhang, Tong, Wu, & Zhang, 2012).

Structural Analysis

The structural analysis of derivatives of this compound has been a subject of interest. One study synthesized and characterized ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, providing detailed spectrometric identifications and insights into its solid-state conformation (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).

Chemical Synthesis and Reactions

This compound is also involved in various synthetic pathways. For instance, a synthesis method involving this compound led to the creation of ethyl 2-aminopropenoate with different substituents, showing its versatility in chemical reactions (Kakimoto, Mariko, Kondo, & Hiyama, 1982). Moreover, this compound was used in the synthesis of ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates, showcasing its potential in creating fluorinated building blocks for further chemical applications (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).

Properties

IUPAC Name

ethyl (E)-2-cyano-3-(2-fluoroanilino)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-2-17-12(16)9(7-14)8-15-11-6-4-3-5-10(11)13/h3-6,8,15H,2H2,1H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXJSHDCEAORRS-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=CC=C1F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/NC1=CC=CC=C1F)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-cyano-3-[(2-fluorophenyl)amino]prop-2-enoate
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Reactant of Route 6
Ethyl 2-cyano-3-[(2-fluorophenyl)amino]prop-2-enoate

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